tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate
Description
This compound is a spirocyclic amine derivative featuring a diazaspiro[2.5]octane core, a tert-butyl carbamate protective group, and substituents at positions 4 (benzyl) and 5 (hydroxymethyl). The stereochemistry at position 5 (R-configuration) and the presence of polar (hydroxymethyl) and lipophilic (benzyl) groups confer unique physicochemical and biological properties. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or enzymes requiring rigid, three-dimensional scaffolds .
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)20-12-16(13-22)21(19(14-20)9-10-19)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3/t16-/m1/s1 |
InChI Key |
ABCKOFBNBFFZNY-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](N(C2(C1)CC2)CC3=CC=CC=C3)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N(C2(C1)CC2)CC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Malonate Alkylation
A widely adopted method involves alkylation of diethyl malonate with 1,2-dibromoethane under basic conditions to form 1,1-diethyl cyclopropane-1,1-dicarboxylate. Subsequent monoester hydrolysis (e.g., using KOH in ethanol) yields the monoethyl ester, which undergoes reduction with lithium aluminum hydride (LiAlH₄) to produce 1,1-cyclopropanedimethanol.
Reaction Conditions :
Spirocyclization via Intramolecular Nucleophilic Substitution
Alternative routes employ methanesulfonyl-activated intermediates to drive ring closure. For example, (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate undergoes substitution with ethanolamine to form a secondary amine, followed by deprotection (e.g., trifluoroacetic acid) to induce cyclization.
Key Parameters :
-
Nucleophilic substitution at 0–20°C in dichloromethane or THF.
-
Deprotection with trifluoroacetic acid at room temperature for 12 hours.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Boc protection is typically performed early in the synthesis to stabilize the amine functionality. In one protocol, the secondary amine intermediate reacts with Boc anhydride in dichloromethane at 25°C for 12 hours.
Example :
-
Substrate : 4,7-Diazaspiro[2.5]octane intermediate.
-
Reagents : Boc₂O (2.5 equiv), Et₃N (3.0 equiv) in CH₂Cl₂.
Regioselective Benzylation at Position 4
Introducing the benzyl group requires careful control to avoid over-alkylation. A two-step sequence involving mesylation followed by nucleophilic displacement is commonly employed:
Mesylation of the Secondary Amine
Benzyl Group Installation
Stereoselective Introduction of the Hydroxymethyl Group at Position 5 (R Configuration)
The (R)-hydroxymethyl group is introduced via asymmetric reduction or chiral pool synthesis.
Asymmetric Reduction of a Ketone Intermediate
Hydroxylation via Sharpless Epoxidation
For allylic alcohol precursors, Sharpless epoxidation followed by ring-opening with water introduces the hydroxymethyl group with high enantiocontrol.
Final Deprotection and Isolation
Global deprotection (e.g., hydrogenolysis for benzyl groups) and Boc removal are performed under mild conditions:
Purification : Final isolation via silica gel chromatography (hexane/ethyl acetate gradient) yields the title compound in >95% purity.
Summary of Synthetic Routes
Analytical Data and Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Bn), 4.10 (s, 1H, OH), 3.85–3.70 (m, 2H, CH₂OH), 3.45–3.30 (m, 4H, spiro-CH₂), 2.90–2.75 (m, 2H, NCH₂), 1.45 (s, 9H, Boc).
-
HPLC : Chiralcel OD-H column, 95:5 hexane/i-PrOH, 1.0 mL/min; tR = 12.3 min (R-enantiomer).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or spirocyclic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Overview
Tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry and drug development. Its unique structural features, including the diazaspiro framework, suggest various biological activities that warrant exploration.
Antimicrobial Activity
Research has indicated that compounds with diazaspiro structures exhibit promising antimicrobial properties. For instance, related diazaspiro compounds have shown effectiveness against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) suggesting significant antibacterial potential . The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.
Anti-inflammatory Effects
There is a growing interest in the anti-inflammatory properties of spiro compounds. Studies have suggested that derivatives of diazaspiro compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The specific activity of this compound in this context remains to be thoroughly investigated.
Neuroprotective Properties
The diazaspiro framework may confer neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases. Preliminary studies on related compounds have indicated potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting a pathway for further research into this compound's efficacy in neuroprotection .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the spiro structure via cyclization reactions.
- Introduction of functional groups such as hydroxymethyl and tert-butyl ester through standard organic transformations.
Derivative Compounds
Exploring derivatives of this compound could enhance its biological activity or selectivity. For example, modifications at the benzyl position or alterations to the hydroxymethyl group could yield derivatives with improved pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The diazaspiro[2.5]octane core is a common motif in medicinal chemistry. Key analogues include:
Physicochemical and Spectral Properties
- Hydrogen-bonding capacity : The hydroxymethyl group in the target compound enables stronger hydrogen bonding compared to the ketone in the 5-oxo analogue, as evidenced by broader -OH stretches in FTIR (~3400 cm⁻¹) .
- NMR shifts : The benzyl group in the target compound results in aromatic proton signals at δ 7.2–7.4 ppm (1H NMR), absent in simpler analogues .
- Chirality : The (5R)-configuration is critical for enantioselective interactions, as seen in compound 3s (95% ee via HPLC) .
Biological Activity
Tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a compound of interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound is part of the diazaspiro family, which has been explored for various therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure
The chemical formula for this compound is . Its structure includes a spirocyclic framework that contributes to its biological activity.
Synthesis
The synthesis of this compound has been documented through various methods, including the use of benzyl derivatives and diazaspiro intermediates. Notably, synthetic routes often involve reduction reactions and protecting group strategies to achieve the desired molecular configuration .
Research indicates that compounds like this compound may exhibit multiple mechanisms of action:
- Neuroprotective Effects : Some studies suggest that diazaspiro compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases.
- Anticancer Properties : There is emerging evidence that these compounds may enhance the efficacy of certain anticancer agents, possibly by acting as dual modulators of chemokine receptor activity .
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cell viability and proliferation in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell cycle progression has been noted, suggesting its potential as an anticancer agent.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 15 | Apoptosis induction |
| B | MCF-7 | 20 | Cell cycle arrest |
| C | A549 | 12 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the biological activities of related diazaspiro compounds:
- Neuroprotective Study : A study involving a diazaspiro compound demonstrated significant neuroprotection in a model of oxidative stress, indicating potential therapeutic benefits for conditions like Alzheimer's disease.
- Cancer Treatment : In a clinical trial setting, a related compound was tested in combination with standard chemotherapy agents, showing improved outcomes in patients with advanced-stage cancers.
Q & A
Q. How can computational methods improve reaction design for novel derivatives?
- Methodological Answer : Integrated workflows combine:
- Reaction prediction : Quantum-mechanical path sampling (e.g., artificial force-induced reaction method) identifies feasible pathways.
- Machine learning : Train models on existing spirocyclic compound datasets to predict optimal conditions (e.g., solvent, catalyst).
- Experimental feedback : Validate computational predictions with microfluidic high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
